(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate
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Overview
Description
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate is an organic compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol It is characterized by a dioxane ring substituted with a methyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxane with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Substitution: The acetate group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid and methanol.
Oxidation: 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate involves its hydrolysis to release the active components. The ester linkage is cleaved by esterases, releasing the corresponding alcohol and acid. These products can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl perfluorophenyl carbonate
- (5-Methyl-2-thiophen-2-yl-1,3-dioxan-5-yl)methanol
- Methyl 2-[(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate
Uniqueness
(5-Methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate is unique due to its specific substitution pattern on the dioxane ring and the presence of an acetate ester.
Properties
CAS No. |
184697-03-8 |
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Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxan-5-yl)methyl acetate |
InChI |
InChI=1S/C8H12O5/c1-6(9)11-3-8(2)4-12-7(10)13-5-8/h3-5H2,1-2H3 |
InChI Key |
RZOMUHDQBPZBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(COC(=O)OC1)C |
Origin of Product |
United States |
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